molecular formula C12H16FN B177220 4-(3-Fluorobenzyl)piperidine CAS No. 202126-85-0

4-(3-Fluorobenzyl)piperidine

Cat. No. B177220
CAS RN: 202126-85-0
M. Wt: 193.26 g/mol
InChI Key: ZXAPMANOWGBURM-UHFFFAOYSA-N
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Description

“4-(3-Fluorobenzyl)piperidine” is a compound that belongs to the class of piperidine derivatives . The chemical structure of this compound is comprised of a piperidine ring with a 3-fluorobenzyl group attached to one of the nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring with a 3-fluorobenzyl group attached to one of the nitrogen atoms . The molecular formula is C12H16FN .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 193.26 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Isotopomers : A study by Proszenyák et al. (2005) focused on the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine through the Grignard reaction, followed by deoxygenation and heteroatomic ring saturation. This method is significant for creating stable isotopically labeled compounds for various research applications (Proszenyák et al., 2005).

Pharmaceutical Intermediates

  • Pharmaceutical Intermediate Synthesis : Another study by Proszenyák et al. (2004) demonstrated the utility of 4-(4-fluorobenzyl)piperidine as a valuable pharmaceutical intermediate. The study explored the effects of solvents, temperature, and catalysts on the hydrogenation process, a key step in industrial pharmaceutical synthesis (Proszenyák et al., 2004).

Histone Deacetylase Inhibitors

  • Histone Deacetylase (HDAC) Inhibition : Thaler et al. (2012) investigated spiro[chromane-2,4′-piperidine] derivatives, which included 4-fluorobenzyl piperidine structures, as novel HDAC inhibitors. These compounds showed promising in vitro antiproliferative activities and improved in vivo antitumor activity in specific models (Thaler et al., 2012).

PET Imaging Agents

  • PET Imaging of NR2B NMDA Receptors : A study by Labas et al. (2011) focused on developing specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors. This research has implications in neuroscience and pharmacology (Labas et al., 2011).

Anticancer Research

  • Anticancer Activity of Phosphorus-Nitrogen Compounds : Binici et al. (2021) studied 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives, assessing their antibacterial, antifungal, and antiproliferative activities against various cancer cell lines. These compounds, incorporating 4-fluorobenzyl piperidine structures, showed potential as anticancer agents (Binici et al., 2021).

Neurochemical Studies

  • Study of Acetylcholinesterase Inhibitors : A research conducted by Lee et al. (2000) involved synthesizing a compound with a 4-fluorobenzyl-piperidine moiety to study its potential as an acetylcholinesterase inhibitor. This is relevant in neurochemical research for understanding cholinergic systems (Lee et al., 2000).

Tuberculosis Drug Discovery

  • Anti-tubercular Agents : Odingo et al. (2014) explored the 2,4-diaminoquinazoline series, including N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, as potential tuberculosis drug candidates. They examined structure-activity relationships influencing potency against Mycobacterium tuberculosis (Odingo et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[(3-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAPMANOWGBURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444057
Record name 4-(3-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202126-85-0
Record name 4-(3-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3-fluorophenyl)methyl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of benzyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate (Intermediate 181, 1.05 g), 20% palladium hydroxide on carbon (0.227 g), IMS (30 mL) and acetic acid (10 mL) was degassed by nitrogen/vacuum purging. The mixture was placed under an atmosphere of hydrogen with rapid stirring. After 2 hours the mixture was filtered and the filtrate was diluted with water (40 mL) and neutralized with Na2CO3. The solution was saturated with sodium chloride, extracted with ethyl acetate dried (MgSO4) and filtered. The filtrate was concentrated in vacuo and the residue was dissolved in a mixture of methanol and water (20 mL, 1:1) and passed down a SCX-2 column. The product was eluted with 2M ammonia to give 4-(3-fluorobenzyl)piperidine (0.532 g)
Name
benzyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Intermediate 181
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.227 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Fluorobenzyl)piperidine
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4-(3-Fluorobenzyl)piperidine
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4-(3-Fluorobenzyl)piperidine
Reactant of Route 4
4-(3-Fluorobenzyl)piperidine
Reactant of Route 5
4-(3-Fluorobenzyl)piperidine
Reactant of Route 6
4-(3-Fluorobenzyl)piperidine

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